3-Amino-1-methylpyrazole hydrochloride
Overview
Description
3-Amino-1-methylpyrazole hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-methylpyrazole hydrochloride is represented by the linear formula C4H7N3·HCl . It has a molecular weight of 133.58 . The compound consists of a five-membered ring with two adjacent nitrogen atoms .Physical And Chemical Properties Analysis
3-Amino-1-methylpyrazole hydrochloride is a solid with a melting point of 203-208 °C (decomposition) . It has a density of 1.2±0.1 g/cm3, a boiling point of 231.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Scientific Research Applications
Enzymatic Halogenation of Pyrazoles : Pyrazole derivatives, including 1-methylpyrazole and 3-methylpyrazole, have been chlorinated using the enzyme chloroperoxidase, resulting in the formation of 4-chloro derivatives. This enzymatic approach suggests potential applications in organic synthesis and chemical modifications of pyrazoles (Franssen, Boven, & Plas, 1987).
Corrosion Inhibition : Compounds like 3,5-dimethyl-1H-pyrazole and 3(5)-amino-5(3)-methylpyrazole have been investigated for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. This research highlights the potential use of pyrazole derivatives as corrosion inhibitors (Tebbji et al., 2011).
Anticonvulsant Activity : New 3-aminopyrroles and 3-aminopyrazoles have been synthesized and tested for anticonvulsant activity. Several of these compounds exhibited significant activity, indicating potential applications in the development of anticonvulsant drugs (Unverferth et al., 1998).
β-Sheet Stabilization in Peptides : 3-Aminopyrazole derivatives have been shown to stabilize β-sheet conformations in peptides through intermolecular interactions. This finding could have implications in peptide chemistry and the design of peptide-based materials (Kirsten & Schrader, 1997).
Spectrophotometric Determination : Studies have demonstrated the use of 3-aminopyrazole in spectrophotometric methods for determining amino heterocyclic donors. This suggests applications in analytical chemistry, particularly in the detection and measurement of certain compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).
Synthesis of Heterocyclic Compounds : 3-Aminopyrazole has been used as a starting material in the synthesis of various heterocyclic compounds, indicating its utility in organic synthesis and the development of new chemical entities (Fedotov & Hotsulia, 2021).
Safety And Hazards
Future Directions
Pyrazole-containing compounds, including 3-Amino-1-methylpyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
properties
IUPAC Name |
1-methylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H,1H3,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDAAXXXYJNTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methylpyrazole hydrochloride | |
CAS RN |
127107-29-3 | |
Record name | 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127107-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 127107-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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